METHYL 2-(1H-INDOL-5-YLOXY)ACETATE
Overview
Description
METHYL 2-(1H-INDOL-5-YLOXY)ACETATE is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature, particularly in alkaloids and plant hormones
Mechanism of Action
Target of Action
It’s known that indole derivatives have diverse biological and clinical applications , suggesting that this compound may interact with multiple targets.
Mode of Action
Indole derivatives are known to interact with various biological targets, which could lead to a range of biochemical changes .
Biochemical Pathways
Indole derivatives are known to have wide-ranging effects on various biochemical pathways , suggesting that this compound may also have diverse effects.
Result of Action
Given the known biological activity of indole derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
(1H-Indol-5-yloxy)-acetic acid methyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biochemical environments .
Cellular Effects
The effects of (1H-Indol-5-yloxy)-acetic acid methyl ester on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (1H-Indol-5-yloxy)-acetic acid methyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target proteins, affecting their activity and function . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-Indol-5-yloxy)-acetic acid methyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of (1H-Indol-5-yloxy)-acetic acid methyl ester vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation . At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing harm .
Metabolic Pathways
(1H-Indol-5-yloxy)-acetic acid methyl ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism . These interactions can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function and health .
Transport and Distribution
The transport and distribution of (1H-Indol-5-yloxy)-acetic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its biological activity, as its accumulation in certain tissues or organelles can enhance its effects on cellular function .
Subcellular Localization
(1H-Indol-5-yloxy)-acetic acid methyl ester exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments or organelles within the cell . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1H-INDOL-5-YLOXY)ACETATE typically involves the reaction of indole derivatives with acetic acid and methanol. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(1H-INDOL-5-YLOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted indole derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, METHYL 2-(1H-INDOL-5-YLOXY)ACETATE is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of novel compounds with potential biological activities .
Biology
In biological research, this compound is studied for its role in various biochemical pathways. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development due to their ability to interact with multiple biological targets .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.
Uniqueness
METHYL 2-(1H-INDOL-5-YLOXY)ACETATE is unique due to its specific structural features and the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-(1H-indol-5-yloxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)7-15-9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHORTGUJAXXVAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733046 | |
Record name | Methyl [(1H-indol-5-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857261-14-4 | |
Record name | Methyl [(1H-indol-5-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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